

"Bicifadine hydrochloride CAS number" and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bicifadine hydrochloride*

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Technical Guide to Bicifadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **bicifadine hydrochloride**, a non-narcotic analgesic agent. The document details its chemical properties, mechanism of action, and relevant experimental methodologies, designed to support research and development activities.

Core Chemical and Physical Properties

Bicifadine hydrochloride is the hydrochloride salt of bicifadine, a potent monoamine reuptake inhibitor.^{[1][2]} Its fundamental properties are summarized below.

CAS Number: 66504-75-4^{[1][2][3][4]} Chemical Name: 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride^{[1][2][3]}

Property	Value	Source(s)
Molecular Formula	$C_{12}H_{15}N \cdot HCl$	[1] [2] [3] [4]
Molecular Weight	209.72 g/mol	[1] [2] [4]
Appearance	Crystalline powder	[2] [3]
Melting Point	207-208 °C	[3]
Purity (Typical)	≥98% (by HPLC)	[2]
Solubility	Soluble in Water (100 mM) and DMSO (100 mM)	[4]
Storage	Desiccate at room temperature. Store solutions at -20°C for up to one month.	[2] [4]

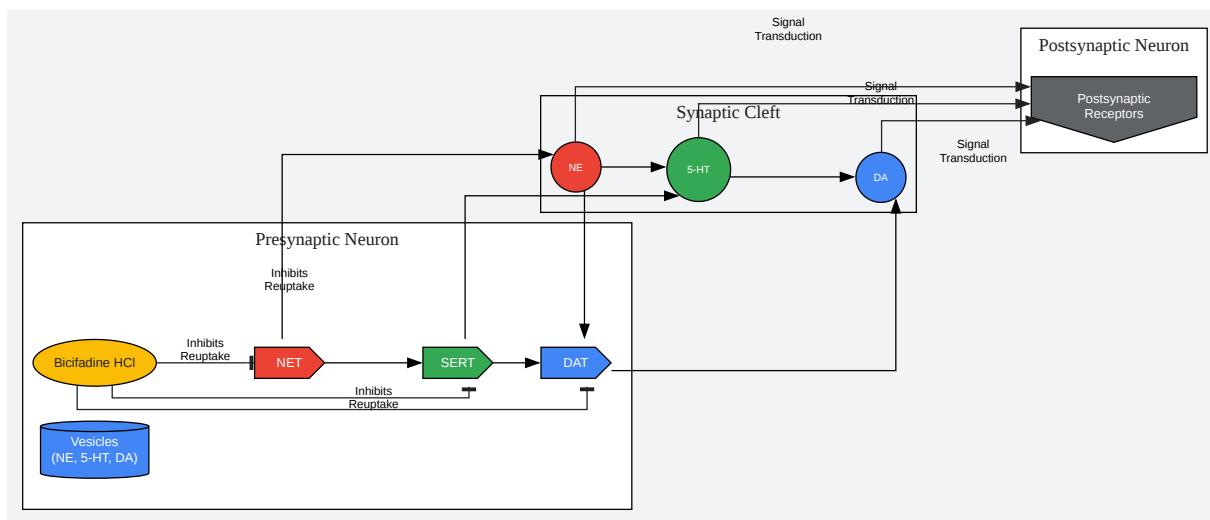
Mechanism of Action and Pharmacological Data

Bicifadine is a functional serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also described as a triple reuptake inhibitor.[\[3\]](#)[\[5\]](#)[\[6\]](#) Its primary pharmacological action is to block the reuptake of these monoamine neurotransmitters from the synaptic cleft by inhibiting their respective transporter proteins: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[\[2\]](#)[\[5\]](#) This leads to an enhanced and prolonged action of norepinephrine and serotonin, which is believed to be the primary mechanism behind its analgesic properties.[\[5\]](#) Dopaminergic pathways also appear to contribute to its antihyperalgesic effects.[\[3\]](#) Some evidence also suggests it may act as an NMDA antagonist.[\[5\]](#)[\[7\]](#)

The in vitro inhibitory potency of bicifadine at the recombinant human monoamine transporters is summarized in the table below.

Target Transporter	IC ₅₀ (nM)	Source(s)
Norepinephrine Transporter (NET)	55	[2][4]
Serotonin Transporter (SERT)	117	[2][4]
Dopamine Transporter (DAT)	910	[2][4]

The relative inhibitory potency is NET > SERT > DAT (approximately 1:2:17).[1][3]



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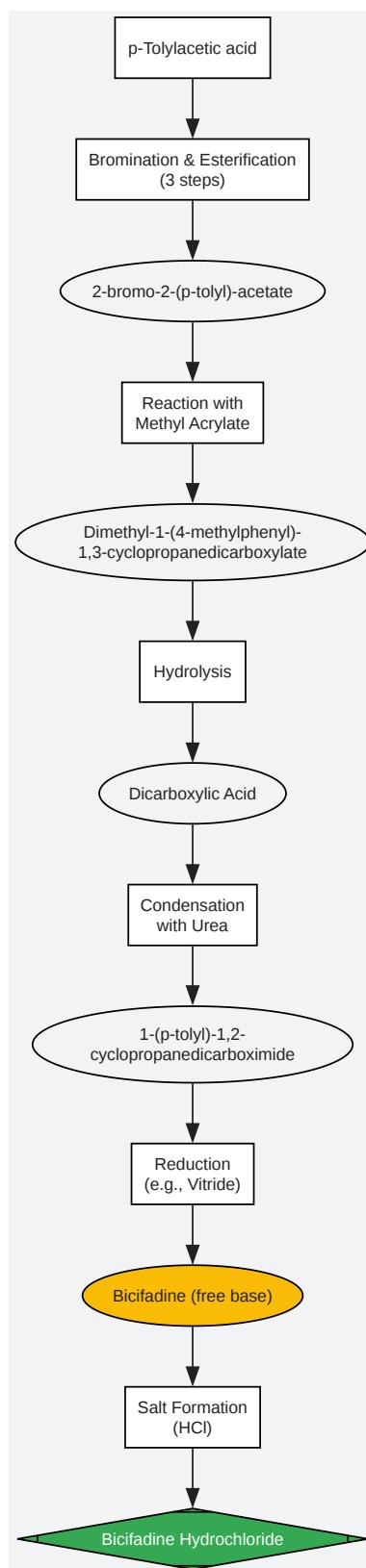
Bicifadine's inhibition of monoamine transporters.

Experimental Protocols

Detailed experimental protocols specific to **bicifadine hydrochloride** are not consistently available in the public domain. Therefore, this section provides representative methodologies for key analytical and biological assays, based on established scientific literature for similar compounds. These protocols serve as a robust starting point for methods that must be specifically adapted and validated for **bicifadine hydrochloride**.

Synthesis of 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

The synthesis of bicifadine has been reported by Epstein et al. (1981) and is outlined in various patents.^[2] The general approach involves the construction of the 1-aryl-3-azabicyclo[3.1.0]hexane core. A previously described method is outlined below.^[2]

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General synthetic workflow for bicifadine HCl.

Representative Protocol: Purity Determination by HPLC

A validated, stability-indicating HPLC method is crucial for determining the purity of **bicifadine hydrochloride** and for identifying any related substances or degradation products. The following protocol is a representative example based on methods developed for similar amine hydrochloride drugs and would require optimization and validation per ICH guidelines.[8][9][10]

- Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A filtered and degassed isocratic mixture of an aqueous buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to 2.7 with phosphoric acid) and methanol (e.g., 60:40, v/v).[8] The buffer may contain an ion-pairing agent like 1-octane sulfonic acid sodium salt to improve peak shape.[8]
- Flow Rate: 1.0 - 1.5 mL/min.
- Detection Wavelength: 215 nm or 220 nm.[8]
- Column Temperature: Ambient or controlled at 40°C.
- Injection Volume: 20 μ L.
- Standard Preparation: Accurately weigh and dissolve **bicifadine hydrochloride** reference standard in the mobile phase to a known concentration (e.g., 50 μ g/mL).
- Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to the same nominal concentration as the standard.
- Procedure: Inject the standard and sample solutions into the chromatograph. Purity is determined by comparing the peak area of bicifadine in the sample chromatogram to that of the standard, and by calculating the area percentage of all other peaks present.

Representative Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **bicifadine hydrochloride** can be determined using the shake-flask method, a standard technique for assessing the intrinsic solubility of a compound.[11][12]

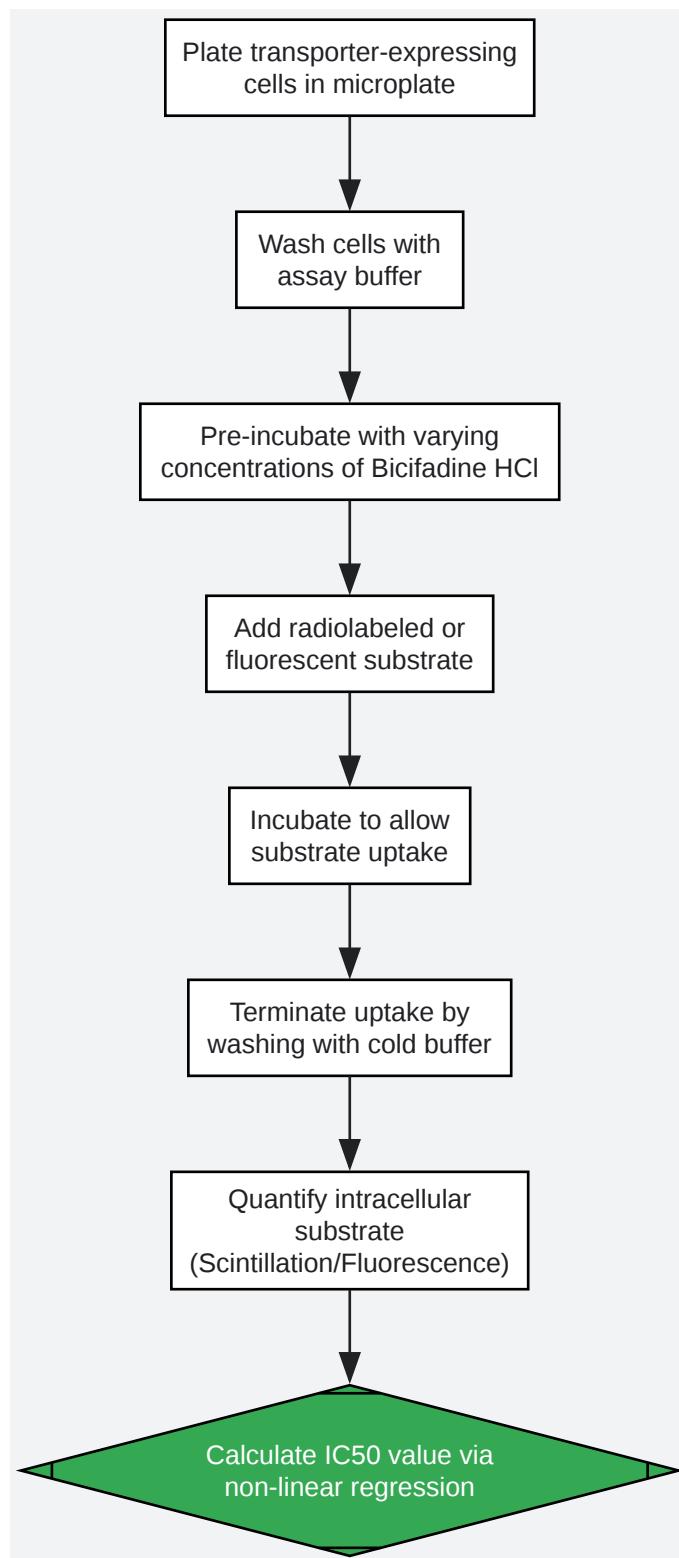
- Materials: Calibrated flasks, orbital shaker with temperature control, appropriate buffer solutions (e.g., pH 2.0 HCl, pH 4.5 acetate, pH 6.8 phosphate), and a validated analytical method for quantification (e.g., the HPLC method described above).
- Procedure:
 - Add an excess amount of **bicifadine hydrochloride** to flasks containing a known volume (e.g., 100 mL) of each buffer solution. The excess solid should be clearly visible.
 - Place the flasks in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 37 ± 1°C).
 - Agitate the flasks for a sufficient period to reach equilibrium (e.g., 12-24 hours).
 - After agitation, allow the flasks to stand to let undissolved solids settle.
 - Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
 - Dilute the filtered sample appropriately with the corresponding buffer.
 - Quantify the concentration of bicifadine in the diluted sample using a validated HPLC method.
 - The experiment should be performed in triplicate for each buffer condition.

Representative Protocol: Monoamine Transporter Inhibition Assay

The inhibitory activity (IC_{50}) of **bicifadine hydrochloride** at NET, SERT, and DAT is determined using *in vitro* uptake inhibition assays. These assays typically use cell lines (e.g., HEK293) stably expressing the specific human transporter protein.[13][14][15]

- Cell Lines: HEK293 cells individually transfected to express human NET (hNET), hSERT, or hDAT.
- Assay Principle: The assay measures the ability of a test compound (bicifadine) to inhibit the uptake of a radiolabeled or fluorescent substrate specific for that transporter into the cells.
- Materials:
 - Transfected cells plated in 96- or 384-well plates.
 - Radiolabeled substrates (e.g., [³H]Norepinephrine, [³H]Serotonin, [³H]Dopamine) or a fluorescent substrate mimetic.
 - Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
 - Scintillation counter or fluorescence plate reader.
- General Procedure:
 - Cell Plating: Seed the transfected cells into microplates and allow them to form a confluent monolayer.
 - Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells for a short period (e.g., 15-30 minutes) at room temperature or 37°C with various concentrations of **bicifadine hydrochloride**.
 - Initiation of Uptake: Add the radiolabeled or fluorescent substrate to each well to initiate the uptake reaction.
 - Incubation: Incubate for a defined period (e.g., 20 minutes) at room temperature. The incubation time should be within the linear range of substrate uptake.
 - Termination of Uptake: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove the extracellular substrate.
 - Quantification:

- For radiolabeled assays: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
- For fluorescent assays: Measure the intracellular fluorescence using a plate reader. A masking dye is often used to quench extracellular fluorescence.[\[16\]](#)
- Data Analysis: Determine the concentration of bicifadine that inhibits 50% of the specific substrate uptake (IC₅₀ value) by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis. Specific uptake is defined as the difference between total uptake (in the absence of any inhibitor) and non-specific uptake (in the presence of a high concentration of a known potent inhibitor for that transporter).



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Workflow for monoamine transporter inhibition assay.

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- To cite this document: BenchChem. ["Bicifadine hydrochloride CAS number" and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029426#bicifadine-hydrochloride-cas-number-and-chemical-properties]

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